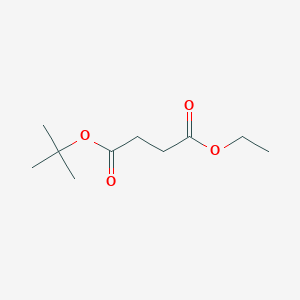![molecular formula C10H16O2 B2657716 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248372-64-5](/img/structure/B2657716.png)
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is an organic compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, which includes a cycloheptane ring fused to a cyclopropane ring. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclo[4.1.0]heptane structure.
Introduction of the propanoic acid group: This step involves the functionalization of the bicyclic structure with a propanoic acid group. This can be done through various methods, such as the reaction of the bicyclic compound with a halogenated propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.
類似化合物との比較
Similar Compounds
2-(3-Bicyclo[4.1.0]heptanyl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-(3-Bicyclo[4.1.0]heptanyl)butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is unique due to its specific bicyclic structure combined with the propanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(10(11)12)7-2-3-8-5-9(8)4-7/h6-9H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPENIOQMLSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
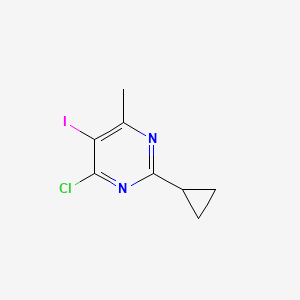
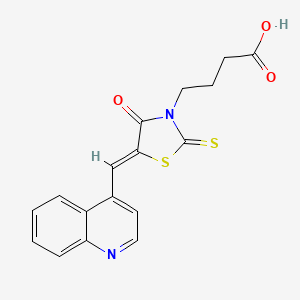
![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
![2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2657641.png)
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
![(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2657644.png)
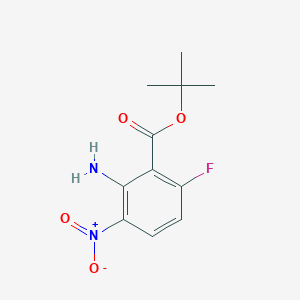
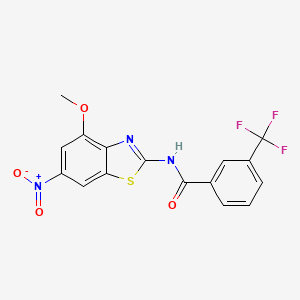
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
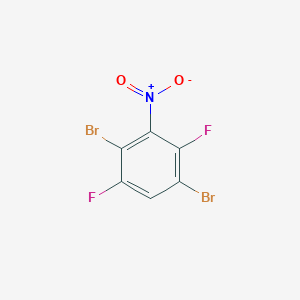
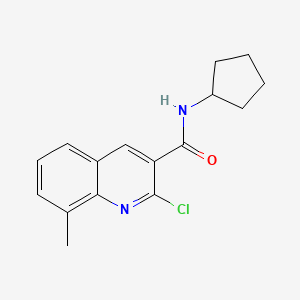
![1-(4-fluorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2657651.png)
